molecular formula C17H19ClN4O2 B2593711 2-(4-chlorophenoxy)-2-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide CAS No. 1797823-37-0

2-(4-chlorophenoxy)-2-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide

Cat. No.: B2593711
CAS No.: 1797823-37-0
M. Wt: 346.82
InChI Key: WVPWPLIFYRPUIA-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide ( 1797823-37-0) is a synthetic small molecule of significant interest in chemical and pharmacological research. Its structure incorporates both a pyrazolo[1,5-a]imidazole heterocyclic system and a 4-chlorophenoxy moiety, a combination that presents a unique profile for structure-activity relationship (SAR) studies. The compound is supplied with a minimum purity of >95% and is suitable for a range of in vitro assays. The primary research application of this compound is in the field of agrochemical development, where it is investigated for its potential pesticidal properties as part of a class of imidazole derivatives explored for pest control . Furthermore, the molecular scaffold of this compound offers broad utility in pharmaceutical discovery. The pyrazole core is a privileged structure in medicinal chemistry, known to exhibit a wide spectrum of biological activities. Research on analogous pyrazole-containing biomolecules has demonstrated promising anticancer and anti-inflammatory activities, often through mechanisms such as protein kinase inhibition . Specifically, the pyrazolo[1,5-a]pyrimidine core, a closely related heterocycle, has shown potent activity as a protein kinase inhibitor (PKI), playing a critical role in targeted cancer therapy by disrupting aberrant signaling pathways in cells . This makes the compound a valuable template for developing novel therapeutics targeting specific kinases. Researchers utilize this chemical as a key intermediate or a lead compound for further chemical modification, as well as a tool compound for probing biological mechanisms in enzymology and cellular signaling. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-17(2,24-14-5-3-13(18)4-6-14)16(23)19-9-10-21-11-12-22-15(21)7-8-20-22/h3-8,11-12H,9-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPWPLIFYRPUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCN1C=CN2C1=CC=N2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chlorophenoxy intermediate, followed by the introduction of the pyrazolo[1,5-a]imidazole group through cyclization reactions. The final step involves the formation of the propanamide linkage under controlled conditions, often using amide coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-2-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide involves its interaction with specific molecular targets. The pyrazolo[1,5-a]imidazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the study.

Comparison with Similar Compounds

Structural Analogues with Chlorophenoxy Groups

Compounds containing the 4-chlorophenoxy motif are frequently synthesized for their bioactivity. Key examples include:

Compound Name Key Features Biological Activity Reference
2-(4-Chlorophenoxy)acetohydrazide Acetohydrazide backbone Intermediate for agrochemicals
3-[5-(4-Chlorophenyl)furan-2-yl]-N-phenylpropanamide Chlorophenyl-furan hybrid + amide linkage Unknown (structural analog)

Comparison :

  • The target compound’s propanamide chain may enhance stability compared to acetohydrazide derivatives .
  • Substitution of furan (in ) with pyrazoloimidazole likely alters electronic properties and target binding.

Pyrazoloimidazole Derivatives

Pyrazoloimidazole-containing compounds are notable for their heterocyclic diversity. Examples include:

Compound Name (CAS/ID) Substituents Functional Groups Potential Use Reference
BJ14741 (1788532-98-8) 4-Methoxy-2-methyl-benzenesulfonamide Sulfonamide + pyrazoloimidazole Unknown (pharmaceutical)
LY2784544 (1229236-86-5) Morpholinomethyl + pyridazine Imidazopyridazine Kinase inhibitor

Comparison :

  • Unlike LY2784544, which incorporates a pyridazine core, the pyrazoloimidazole in the target compound may confer distinct steric and electronic profiles .

Triazole and Triazolopyrimidine Analogues

Triazole and triazolopyrimidine derivatives are widely studied for agrochemical applications:

Compound Class Key Features Biological Activity Reference
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidines Methyl groups + acetylhydrazine Herbicidal, fungicidal
1,2,4-Triazolo[1,5-a]pyrimidines with thione Schiff bases Thione + Schiff base Antiviral (TMV inhibition)

Comparison :

  • The target compound’s pyrazoloimidazole may offer enhanced π-π stacking compared to triazolopyrimidines, influencing receptor binding .
  • Chlorophenoxy and methyl groups could mimic the lipophilic substituents in triazolopyrimidines, suggesting possible herbicidal synergy .

Benzimidazole and Quinazoline Derivatives

Benzimidazole/quinazoline hybrids are explored for antimicrobial activity:

Compound Name Key Features Biological Activity Reference
N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones Quinazoline + pyrazole + hydrazone Antimicrobial
1-(2-Chlorophenyl)-4-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one Chlorophenyl + benzimidazole + pyrrolidinone Unknown (structural analog)

Comparison :

  • The absence of a quinazoline moiety (cf.

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity: The 4-chlorophenoxy group enhances membrane permeability, comparable to analogs in .
  • Solubility : The propanamide moiety may improve aqueous solubility relative to sulfonamide derivatives (e.g., ).
  • Metabolic Stability : Methyl substitution on the propanamide backbone could reduce oxidative metabolism, extending half-life .

Biological Activity

The compound 2-(4-chlorophenoxy)-2-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide is a novel synthetic molecule that has attracted attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 2-(4-chlorophenoxy)-2-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)propanamide
  • Molecular Formula : C₂₈H₂₆ClN₅O₃
  • Molecular Weight : 516 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings related to its anticancer activity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF70.46 ± 0.04Inhibition of Aurora-A kinase
NCI-H4600.39 ± 0.06Induction of autophagy
A54926Growth inhibition
Hep-23.25Cytotoxic effects
P81517.82Cytotoxic effects

The compound exhibited significant cytotoxicity against the MCF7 and NCI-H460 cell lines, indicating its potential as an anticancer agent. The inhibition of Aurora-A kinase is particularly noteworthy as this kinase is often overexpressed in various cancers and is associated with poor prognosis.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise in anti-inflammatory applications. Pyrazole derivatives are known for their ability to modulate inflammatory pathways. Specific studies have indicated that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation markers.

The mechanisms by which this compound exerts its biological activities are still under investigation but may include:

  • Kinase Inhibition : The inhibition of kinases such as Aurora-A plays a crucial role in cell cycle regulation and apoptosis.
  • Induction of Autophagy : Autophagy is a cellular process that can lead to cancer cell death, and compounds that induce this process are being explored for their therapeutic potential.
  • Cytotoxicity : The compound's ability to induce cell death in cancerous cells is a critical aspect of its anticancer activity.

Case Studies

Several case studies have demonstrated the efficacy of pyrazole derivatives in preclinical models:

  • Study by Bouabdallah et al. (2022) : This study reported significant cytotoxic effects of pyrazole derivatives on Hep-2 and P815 cancer cell lines, reinforcing the potential role of pyrazole structures in cancer therapy.
  • Research by Li et al. (2023) : Investigated the autophagic effects of related compounds on NCI-H460 cells, showing promising results that suggest further exploration into their mechanisms could yield new therapeutic strategies.

Q & A

Q. What statistical methods analyze structure-activity relationships (SAR) for derivatives?

  • Methodological Answer : Use multivariate analysis (e.g., PCA, PLS regression) to correlate substituent descriptors (Hammett σ, logP) with IC₅₀ values. Machine learning (Random Forest, SVM) identifies key pharmacophores from high-throughput screening data .

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